REACTION_CXSMILES
|
[C:1](#[N:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[ClH:11].[CH3:12][OH:13]>>[ClH:11].[CH3:12][O:13][C:1](=[NH:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)#N
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the solution was stirred at room temperature for 15 hours
|
Duration
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15 h
|
Type
|
CUSTOM
|
Details
|
Then, methanol was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Ether was added to the residue
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Whereby 35.9 g of the desired substance was obtained as white crystals
|
Name
|
|
Type
|
|
Smiles
|
Cl.COC(C1=CC=C(C=C1)OC)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |